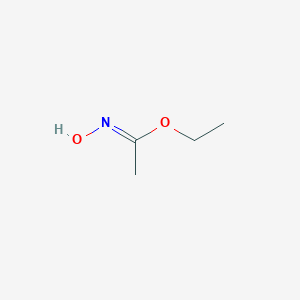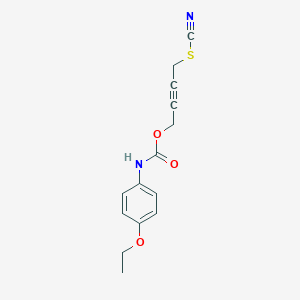![molecular formula C15H24O B081270 [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one CAS No. 13567-40-3](/img/structure/B81270.png)
[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one, also known as HHM-4, is a natural product isolated from the bark of the Chinese tree, Celastrus hindsii. HHM-4 has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidative effects.
Mécanisme D'action
The mechanism of action of [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one is not fully understood. However, it has been proposed that [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one exerts its biological effects by modulating the activity of several signaling pathways, including the NF-κB and MAPK pathways. [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one has also been found to interact with various cellular targets, such as DNA, RNA, and proteins.
Effets Biochimiques Et Physiologiques
[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, induce apoptosis in cancer cells, and inhibit tumor growth. In addition, [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one has been found to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one has several advantages for lab experiments. It is a natural product that can be easily synthesized from hindsone. [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one is also relatively stable and can be stored for long periods of time. However, one limitation of [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one. One area of research is the development of [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the investigation of [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one as a potential anti-cancer agent for the treatment of various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one and its potential interactions with other cellular targets.
Méthodes De Synthèse
[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one can be synthesized from the natural precursor, hindsone, which is isolated from the bark of Celastrus hindsii. The synthesis involves several steps, including reduction, cyclization, and hydrogenation. The final product is a white crystalline solid with a melting point of 158-160°C.
Applications De Recherche Scientifique
[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one also shows anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, [3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one has been found to have anti-oxidative effects by scavenging free radicals and reducing oxidative stress.
Propriétés
Numéro CAS |
13567-40-3 |
|---|---|
Nom du produit |
[3R-(3alpha,3abeta,6alpha,7beta,8aalpha)]-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5(4H)-one |
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
(1R,2R,5S,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-9-one |
InChI |
InChI=1S/C15H24O/c1-9-5-6-13-14(3,4)11-7-15(9,13)8-12(16)10(11)2/h9-11,13H,5-8H2,1-4H3/t9-,10-,11+,13+,15-/m1/s1 |
Clé InChI |
CHPQWDBBFXQHQC-RXHHHXIQSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)[C@H](C(=O)C3)C |
SMILES |
CC1CCC2C13CC(C2(C)C)C(C(=O)C3)C |
SMILES canonique |
CC1CCC2C13CC(C2(C)C)C(C(=O)C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



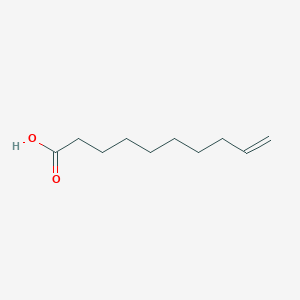
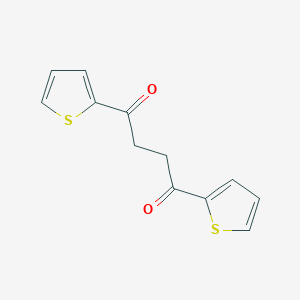

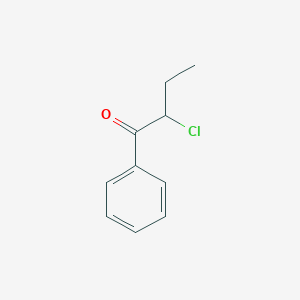
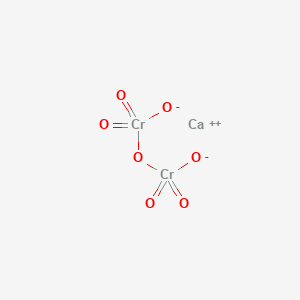
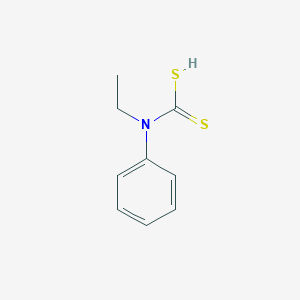
![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)
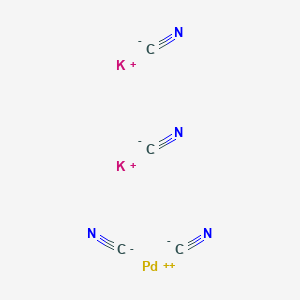
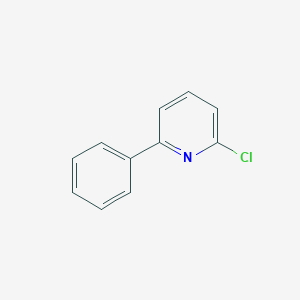
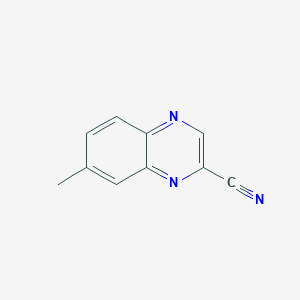
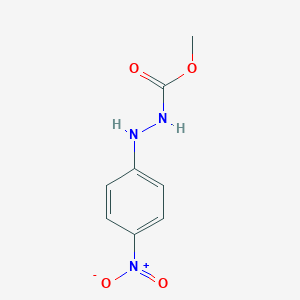
![2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole](/img/structure/B81205.png)
